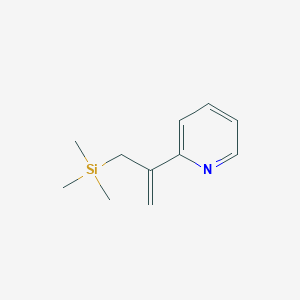

![molecular formula C55H70N2O20 B158932 pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate CAS No. 64228-78-0](/img/structure/B158932.png)

pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate

説明

Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate is a useful research compound. Its molecular formula is C55H70N2O20 and its molecular weight is 1079.1 g/mol. The purity is usually 95%.

The exact mass of the compound pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

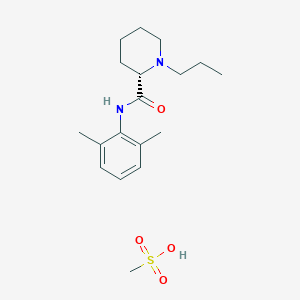

CisAtracurium Oxalate: A Comprehensive Analysis: CisAtracurium Oxalate, known chemically as pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate, is a neuromuscular blocking agent with various applications in scientific research and clinical practice. Below is an analysis of its unique applications across different fields:

Anesthesia and Muscle Relaxation

CisAtracurium Oxalate is widely used to induce relaxation of striated muscles during general anesthesia procedures or sedation in the intensive care unit (ICU). It facilitates tracheal intubation and provides skeletal muscle relaxation during surgery or mechanical ventilation .

Pharmacological Research

In pharmacological studies, CisAtracurium Oxalate serves as a subject for understanding the pharmacodynamics and pharmacokinetics of neuromuscular blocking agents. Comparative studies with other curares help refine its clinical use .

Biomedical Engineering

The compound’s predictable pharmacological effects make it suitable for research in biomedical engineering, such as developing automatic fuzzy logic control systems for drug delivery in clinical settings .

Deep Learning Applications

Recent advancements have explored using deep learning methods like recurrent neural networks (RNN) to predict the time of onset and recovery profile of CisAtracurium Oxalate in real-time during anesthesia, enhancing patient-specific treatment plans .

Cell Proliferation Studies

Some studies suggest that CisAtracurium Oxalate can affect cell proliferation, although its specific mechanism of action remains unclear. This opens up avenues for research into its potential impact on cellular processes .

Synthesis and Production Techniques

Innovations in the synthesis and large-scale production of optically and geometrically pure CisAtracurium Oxalate are crucial for ensuring consistent quality and efficacy of the drug in clinical use .

While this analysis covers a range of applications, it may not be exhaustive due to the limitations of available search results. Further research could uncover additional unique applications of CisAtracurium Oxalate in scientific research.

MDPI - Pharmaceutics Google Patents - Novel process for preparation MDPI - Autophagic Cell Death ASA Publications - Comparative Pharmacology Frontiers - Real-Time Prediction World Scientific - Biomedical Engineering

作用機序

Target of Action

CisAtracurium Oxalate, a non-depolarising neuromuscular blocking agent of the benzylisoquinolinium class, primarily targets cholinergic receptors in motor end-plate neurons . These receptors play a crucial role in neuromuscular transmission, which is essential for muscle contraction.

Mode of Action

CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the neurotransmitter action of acetylcholine . This prevents acetylcholine from accessing the receptors, inhibiting the development of an end-plate potential . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Biochemical Pathways

The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission process. By blocking the cholinergic receptors, it inhibits the action of acetylcholine, a key neurotransmitter involved in muscle contraction. This leads to muscle relaxation, which is beneficial in procedures like tracheal intubation, surgery, or mechanical ventilation .

Pharmacokinetics

CisAtracurium Oxalate undergoes rapid nonenzymatic degradation in the bloodstream, a process known as Hofmann elimination . The kidney and liver play a minor role in its elimination, but they are primary pathways for metabolite elimination . The volume of distribution at steady state and total clearance were reported as 0.11 ± 0.04 L/kg and 2.74 ± 0.87 ml/minute/kg, respectively .

Result of Action

The result of CisAtracurium Oxalate’s action is the blockade of neuromuscular transmission, leading to muscle relaxation. This is particularly useful in facilitating tracheal intubation, providing skeletal muscle relaxation during surgery, and aiding mechanical ventilation in the ICU .

Action Environment

The action of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the onset of its neuromuscular blockade effect can be slower in patients with end-stage renal disease . Furthermore, changes in pH and temperature can affect the rate of its elimination via the Hofmann elimination process . Therefore, patient-specific factors and environmental conditions should be considered when administering this compound.

特性

IUPAC Name |

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJVDNJEQWIMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H70N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867062 | |

| Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate | |

CAS RN |

64228-78-0 | |

| Record name | Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

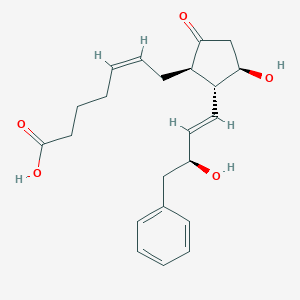

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)